Orlistat Dimer Impurity

Beschreibung

Eigenschaften

IUPAC Name |

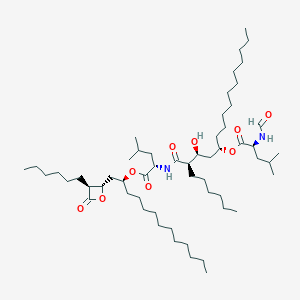

[(7R,8S,10S)-7-[[(2S)-1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106N2O9/c1-9-13-17-21-23-25-27-29-31-35-46(66-56(64)50(58-43-60)39-44(5)6)41-52(61)48(37-33-19-15-11-3)54(62)59-51(40-45(7)8)57(65)67-47(36-32-30-28-26-24-22-18-14-10-2)42-53-49(55(63)68-53)38-34-20-16-12-4/h43-53,61H,9-42H2,1-8H3,(H,58,60)(H,59,62)/t46-,47-,48+,49-,50-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVMPRANOWJTRG-KREHMKRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(CCCCCC)C(CC(CCCCCCCCCCC)OC(=O)C(CC(C)C)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCCC)[C@H](C[C@H](CCCCCCCCCCC)OC(=O)[C@H](CC(C)C)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858258 | |

| Record name | (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

963.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881900-54-5 | |

| Record name | (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Orlistat Dimer Impurity (CAS 881900-54-5)

[1][2][3][4]

Executive Summary

The Orlistat Dimer Impurity (CAS 881900-54-5) is a high-molecular-weight degradation product and process impurity associated with the synthesis and storage of Orlistat (Tetrahydrolipstatin).[1] As a lipase inhibitor containing a reactive

This guide provides a structural analysis, formation mechanism, and validated analytical protocols for researchers involved in the development of generic Orlistat formulations or stability-indicating methods.

Chemical Identity & Structure

The dimer is formed through the interaction of two Orlistat-related moieties, typically involving the ring-opening of the

Key Identifiers

| Property | Detail |

| Common Name | Orlistat Dimer Impurity |

| CAS Number | 881900-54-5 |

| Molecular Formula | C |

| Molecular Weight | 963.48 g/mol |

| Chemical Name | O5-(N-Formyl-L-leucyl)-(2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoyl-L-leucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester |

Structural Analysis

The structure consists of two lipophilic chains derived from the Orlistat backbone.

-

Unit A (Intact/Modified Lactone): Retains the

-lactone functionality or a derivative thereof, crucial for lipase inhibition. -

Unit B (Open Chain): A hydrolyzed Orlistat unit where the

-lactone has opened to form a hydroxy-acid or similar intermediate.[1] -

Linkage: The dimer is stabilized by an ester linkage formed between the hydroxyl group of the open-chain unit and the carboxyl/carbonyl functionality of the second unit.

Structural Visualization (Connectivity)

The following diagram illustrates the logical connectivity of the dimer based on its synthesis from Orlistat monomers.

Figure 1: The dimer comprises two Orlistat backbones linked via an ester bond, retaining two N-formyl-leucine side chains.[1][2]

Formation Mechanism

The formation of the dimer is a multi-step process driven by moisture and heat, often occurring during the concentration of reaction mixtures or accelerated stability testing.

Mechanistic Pathway[1]

-

Hydrolysis (Initiation): Trace moisture attacks the sensitive

-lactone ring of an Orlistat molecule, yielding Related Compound E (Open Ring Acid). -

Nucleophilic Attack: The newly generated hydroxyl or carboxyl group on the open-ring intermediate acts as a nucleophile.

-

Dimerization: This nucleophile attacks the electrophilic carbonyl carbon of the

-lactone (or the ester side chain) of a second intact Orlistat molecule. -

Stabilization: Loss of a small molecule (e.g., water or rearrangement) stabilizes the C57 structure.

Figure 2: Reaction pathway showing hydrolysis-mediated dimerization.[1]

Analytical Characterization

Detecting the dimer requires high-resolution separation techniques due to its lipophilicity and structural similarity to the parent compound.

HPLC Method (Reverse Phase)

The following protocol is effective for separating the dimer from Orlistat and other degradation products (e.g., Related Compounds A, B, C).

| Parameter | Condition |

| Column | C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | Acetonitrile : Water : Phosphoric Acid (800 : 200 : 0.[1]5) |

| Mobile Phase B | Acetonitrile (100%) |

| Gradient | High organic gradient (starting ~80% ACN) to elute lipophilic dimer |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 205 nm or 215 nm (Low wavelength required due to lack of chromophores) |

| Retention Time | Dimer elutes after Orlistat (RRT > 1.[1]5) due to high lipophilicity |

Mass Spectrometry (LC-MS)[1]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Target Ion: [M+H]

= 964.48 Da or [M+Na] -

Fragmentation: MS/MS analysis typically reveals fragments corresponding to the loss of the N-formyl-leucine side chain (m/z ~158) and cleavage of the ester linkage between the two monomeric units.

Control & Mitigation

To minimize dimer formation during drug substance manufacturing and formulation:

-

Moisture Control: Strictly limit water content in solvents and excipients, as hydrolysis is the rate-limiting step for dimer initiation.

-

Temperature Management: Avoid prolonged heating (>40°C) during drying or concentration steps.

-

pH Stability: Maintain processing conditions within the stability window of the

-lactone (approx. pH 4.0–6.0); avoid strong bases which rapidly open the ring.

References

-

LGC Standards. Orlistat Dimer Impurity Data Sheet. Retrieved from

-

Pharmaffiliates. Orlistat Dimer Impurity (CAS 881900-54-5).[1][3][4] Retrieved from

-

United States Pharmacopeia (USP). Orlistat Monograph & Reference Standards (Related Compounds). Retrieved from [1]

-

National Institutes of Health (NIH) PubChem. Orlistat Compound Summary. Retrieved from

Technical Guide: Formation Mechanism of Orlistat Dimer Impurity

This guide details the formation mechanism, structural identification, and control strategies for the Orlistat Dimer Impurity. It is designed for researchers and scientists in pharmaceutical development, adhering to rigorous technical standards.

Introduction & Significance

Orlistat (Tetrahydrolipstatin) is a potent, irreversible inhibitor of gastric and pancreatic lipases, widely used for obesity management.[1] Its pharmacological activity relies on a reactive

However, this high reactivity makes Orlistat inherently unstable. Under stress conditions (moisture, heat, pH extremes), the

Chemical Identity

The "Dimer Impurity" is chemically distinct from simple degradation products like the hydrolyzed open-ring acid (Impurity M1).[2] It is a high-molecular-weight species formed by the covalent linkage of two Orlistat backbones.[2]

-

Molecular Formula:

[2] -

Chemical Structure Description: The dimer consists of one intact Orlistat unit (containing the closed

-lactone ring) esterified to a hydrolyzed Orlistat unit (open-ring form).[2] Specifically, the hydroxyl group generated from the ring-opening of the first molecule acts as a nucleophile, attacking the side-chain ester or the lactone carbonyl of a second molecule.

| Attribute | Specification |

| Appearance | Waxy solid / White powder |

| Solubility | Soluble in Methanol, Acetonitrile, Chloroform; Insoluble in Water |

| Key Functional Groups | |

| Origin | Degradation (Storage) & Process-related (Synthesis) |

Mechanistic Pathways of Formation

The formation of the Orlistat Dimer is a self-acylation process driven by the nucleophilic attack of a degradation intermediate on the parent molecule. The mechanism proceeds in two distinct phases: Initiation (Hydrolysis) and Propagation (Dimerization) .[2]

Phase 1: Initiation (Formation of the Nucleophile)

The rate-limiting step is the hydrolysis of the

-

Water Attack: Trace moisture attacks the carbonyl carbon of the strained

-lactone ring. -

Ring Opening: The ring cleaves, generating Impurity M1 (Hydrolyzed Orlistat).

-

Active Site Generation: This cleavage exposes a free

-hydroxyl group (at the C5 position relative to the original ester) and a carboxylic acid tail. This free hydroxyl group is a potent nucleophile.

Phase 2: Propagation (Intermolecular Esterification)

Once formed, the nucleophilic hydroxyl group of Impurity M1 attacks an electrophilic site on a second, intact Orlistat molecule.

-

Nucleophilic Attack: The C5-hydroxyl of the open-ring species (M1) attacks the carbonyl carbon of the N-formyl-L-leucine ester side chain of an intact Orlistat molecule.[2]

-

Transesterification/Condensation: This results in the formation of an ester linkage between the two massive lipophilic chains.

-

Result: A dimer containing one open chain and one closed

-lactone ring is formed.[2]

Note: Alternative pathways involve the attack on the

Visualization of the Pathway

The following diagram illustrates the stepwise conversion from the parent monomer to the dimer impurity.

Caption: Stepwise formation of Orlistat Dimer via hydrolysis-initiated intermolecular esterification.

Critical Factors Influencing Formation

Understanding the variables that accelerate this mechanism is essential for developing control strategies.

| Factor | Mechanism of Influence | Critical Thresholds |

| Moisture Content | Acts as the initiator.[2] Higher water activity ( | Maintain Relative Humidity (RH) < 40% during processing.[2] |

| Temperature | Increases the kinetic energy for the nucleophilic attack. Dimerization is often observed as a thermal degradation product during stability testing. | Significant formation observed > 40°C. |

| pH Micro-environment | Acidic pH: Catalyzes the initial ring opening.Basic pH: Rapidly hydrolyzes the lactone and can induce polymerization. | Optimal stability window: pH 4.0 – 6.0 (in aqueous suspensions).[2] |

| Concentration | Being a second-order reaction (bimolecular), the rate of dimer formation is proportional to the square of the Orlistat concentration. High-density amorphous forms are more susceptible than crystalline forms.[2] | Solid-state density management is crucial.[2] |

Analytical Characterization

Detecting the dimer requires high-resolution separation techniques due to its lipophilicity and structural similarity to the parent compound.

-

HPLC Method: Reverse-Phase HPLC (RP-HPLC) on a C18 or C8 column.[2]

-

Detection: UV at 210–215 nm (low sensitivity due to lack of chromophores) or Refractive Index (RI) / ELSD for higher sensitivity.[2]

-

Mass Spectrometry (LC-MS): The definitive identification method.[2]

-

Parent Ion: Look for

or -

Fragmentation Pattern: Characteristic loss of the N-formyl-leucine side chain and cleavage of the ester linkage between the two monomeric units.

-

Control & Mitigation Strategies

To ensure the dimer impurity remains below the ICH qualification threshold (typically < 0.2% or 0.5% depending on dose), the following protocols are recommended:

-

Moisture Exclusion:

-

Use aluminum-aluminum blister packaging or HDPE bottles with high-capacity desiccants.[2]

-

Manufacture in low-humidity suites (RH < 30%).

-

-

Cold Chain Management:

-

Store bulk API at 2–8°C if stability data suggests rapid dimerization at ambient temperatures.[2]

-

-

Solvent Removal:

-

Ensure complete removal of residual solvents (methanol/ethanol) during crystallization, as these can also act as nucleophiles, forming "pseudo-dimers" (solvent adducts) that complicate the impurity profile.

-

-

Process pH Control:

-

Avoid strong alkaline washes during the final purification steps of the API synthesis.

-

References

-

United States Pharmacopeia (USP). Orlistat Monograph: Related Compounds and Impurity Tables. USP-NF Online.[2] Available at: [Link][2]

-

Google Patents. US20100196464A1: Orlistat pharmaceutical formulations and impurity profiles. Available at: [2]

-

PubChem. Orlistat Impurity Structure and Properties. National Library of Medicine. Available at: [Link][2]

Sources

- 1. CN102304105A - Method for preparing high-purity Orlistat - Google Patents [patents.google.com]

- 2. Orlistat Dimer Impurity | LGC Standards [lgcstandards.com]

- 3. US20100196464A1 - Orlistat pharmaceutical formulations - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Orlistat Dimer Impurity | CAS No- 881900-54-5 | NA [chemicea.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Synthesis and Characterization of the Orlistat Dimer Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely utilized therapeutic agent for the management of obesity.[1][] As with any pharmaceutical compound, ensuring its purity and controlling impurity levels is paramount to guaranteeing safety and efficacy. Among the potential impurities, the Orlistat dimer represents a significant process-related and degradation impurity that necessitates thorough characterization and control. This guide provides a comprehensive overview of the synthesis, isolation, and detailed characterization of the Orlistat dimer impurity, offering field-proven insights and detailed experimental protocols for researchers and analytical scientists in the pharmaceutical industry.

Introduction: The Significance of Impurity Profiling in Orlistat

Orlistat's mechanism of action involves the inhibition of gastrointestinal lipases, thereby reducing the absorption of dietary fats.[][3] The presence of impurities can potentially alter the drug's efficacy, introduce toxicity, or affect its stability.[] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or higher. The Orlistat dimer impurity, with a molecular weight of 963.48 g/mol and a molecular formula of C57H106N2O9, is a known impurity that can arise during synthesis or as a degradation product.[4] A comprehensive understanding of its formation and analytical characterization is therefore a critical aspect of quality control in Orlistat manufacturing.

Genesis of the Orlistat Dimer Impurity: Synthesis and Formation Mechanisms

The formation of the Orlistat dimer impurity is primarily associated with the synthetic route of Orlistat and can also occur under certain degradation conditions. While the precise, proprietary synthesis steps of commercial Orlistat are not fully public, the dimerization can be understood through fundamental organic chemistry principles related to its structure.

Orlistat possesses a reactive β-lactone ring, which is susceptible to nucleophilic attack.[5] The formation of the dimer likely involves the intermolecular reaction between two Orlistat molecules or between Orlistat and a reactive intermediate.

A plausible mechanism involves the opening of the β-lactone ring of one Orlistat molecule by the hydroxyl group of a second Orlistat molecule (or a hydrolyzed intermediate), leading to the formation of an ester linkage that connects the two units. This reaction can be catalyzed by acidic or basic conditions, which may be present during the synthesis or work-up stages.

Diagram: Proposed Formation Pathway of Orlistat Dimer

Caption: Proposed reaction pathway for the formation of the Orlistat dimer impurity.

Forced degradation studies are instrumental in elucidating potential degradation pathways and identifying impurities like the dimer.[6] These studies typically involve subjecting Orlistat to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress.[1][5] The dimer has been observed as a degradation product under hydrolytic conditions.[7]

Comprehensive Characterization of the Orlistat Dimer Impurity

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of the Orlistat dimer impurity. This typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation: The Power of HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating the Orlistat dimer from the parent drug and other related substances.[6] A well-developed, stability-indicating HPLC method is crucial for accurate quantification.

Protocol 1: Stability-Indicating RP-HPLC Method for Orlistat and its Dimer Impurity

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[1]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for good separation.[1][5]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid is often used.[1][6] A typical mobile phase could be a mixture of acetonitrile and 0.1% formic acid in water (e.g., 85:15 v/v).[6]

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[6]

-

Detection: UV detection at 210 nm is suitable for observing Orlistat and its impurities.[1]

-

Sample Preparation:

-

Prepare a stock solution of the Orlistat sample (bulk drug or formulation) in a suitable organic solvent like methanol or a mixture of acetonitrile and water.[5]

-

For forced degradation samples, after stressing the sample under the desired conditions (e.g., acid hydrolysis with 1 N HCl at 70°C), neutralize the solution if necessary and dilute it to an appropriate concentration with the mobile phase.

-

-

Injection Volume: 10-20 µL.

-

Analysis: The dimer, being a larger and often more polar molecule than Orlistat, will have a different retention time, allowing for its separation and quantification. The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Diagram: Analytical Workflow for Orlistat Dimer Characterization

Caption: A typical analytical workflow for the characterization of the Orlistat dimer impurity.

Mass Spectrometry: Unveiling the Molecular Weight

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities. By coupling an HPLC system to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the eluting peaks.

Protocol 2: LC-MS Analysis for Orlistat Dimer Identification

-

LC Conditions: Utilize the same or a similar HPLC method as described in Protocol 1 to ensure chromatographic separation.

-

Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for molecules like Orlistat and its impurities.

-

Ionization Mode: Both positive and negative ion modes should be evaluated, although positive ion mode is often effective for Orlistat.

-

Data Acquisition: Acquire full scan mass spectra to detect all ions present. For targeted analysis, selected ion monitoring (SIM) can be used.

-

Expected Result: The Orlistat dimer impurity should exhibit a prominent ion corresponding to its molecular weight (963.48 g/mol ), likely as a protonated molecule [M+H]+ or a sodiated adduct [M+Na]+.[4]

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the precise chemical structure of an impurity.[9][10] This requires the isolation of a sufficient quantity of the dimer impurity, often through preparative HPLC.

Protocol 3: Isolation and NMR Analysis of the Orlistat Dimer

-

Isolation:

-

Utilize a preparative HPLC system with a C18 column of a larger diameter.

-

Optimize the mobile phase and loading conditions to achieve good separation and yield of the dimer peak.

-

Collect the fraction corresponding to the dimer impurity.

-

Evaporate the solvent to obtain the isolated impurity.

-

-

NMR Analysis:

-

Dissolve the isolated dimer in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).[10]

-

Acquire a suite of NMR spectra:

-

¹H NMR: To identify the types and connectivity of protons in the molecule.

-

¹³C NMR: To identify the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the dimeric structure, including the location of the ester linkage.

-

-

Interpretation: A detailed analysis of the chemical shifts, coupling constants, and cross-peaks in the 2D spectra will allow for the unambiguous assignment of the Orlistat dimer structure.

-

Quantitative Data and Acceptance Criteria

The following table summarizes typical analytical parameters for the characterization of the Orlistat dimer impurity.

| Parameter | Technique | Typical Value/Observation | Reference |

| Molecular Formula | - | C57H106N2O9 | [4] |

| Molecular Weight | Mass Spectrometry | 963.48 g/mol | [4] |

| HPLC Retention Time | RP-HPLC | Varies based on method, but distinct from Orlistat | [11] |

| UV λmax | UV Spectroscopy | ~210 nm | [1] |

| ¹H NMR Chemical Shifts | NMR Spectroscopy | Characteristic signals for both Orlistat moieties and the new ester linkage | [10][12] |

Regulatory guidelines generally set limits for known and unknown impurities. For Orlistat, the total impurity limit at shelf life may be set around 2.0%.[3] The specific limit for the dimer impurity would be established based on its potential toxicity and the manufacturing process capability.

Conclusion and Future Perspectives

The synthesis and characterization of the Orlistat dimer impurity are critical for ensuring the quality and safety of Orlistat drug products. A combination of advanced chromatographic and spectroscopic techniques provides the necessary tools for its identification, quantification, and structural elucidation. Future work may focus on developing more sensitive and rapid analytical methods for impurity profiling and further investigating the toxicological profile of the dimer and other related substances. A thorough understanding of impurity formation and control is an ongoing and essential aspect of pharmaceutical development and manufacturing.

References

- Waters Corporation. (n.d.). Method Development of Orlistat Forced Degradation Sample using MaxPeak™ Premier Columns and QDa™ Mass Detection. Waters.

- BenchChem. (2025). Orlistat Stability and Degradation: A Technical Resource for Researchers. BenchChem.

- Cayman Chemical. (n.d.). Orlistat Degradation Product (sodium salt). Cayman Chemical.

- Semantic Scholar. (n.d.). STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC. Semantic Scholar.

- European Medicines Agency. (n.d.). Xenical, INN-Orlistat. European Medicines Agency.

- CORE. (n.d.). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. CORE.

- ResearchGate. (n.d.). Quantification of ssrr impurity of orlistat in orlistat capsules by normal phase hplc uv detector. ResearchGate.

-

Taylor, P. W., Arnet, I., Fischer, A., & Simpson, I. (2010). Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical®. Obesity Facts, 3(4), 233–239. [Link]

- ResearchGate. (2017). (PDF) Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities. ResearchGate.

- ResearchGate. (n.d.). Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. ResearchGate.

- BOC Sciences. (n.d.). Orlistat degradation product sodium salt. BOC Sciences.

- Ingenta Connect. (2015). Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Charac. Ingenta Connect.

- Maruti, G. M., et al. (2020). Stability Indicating Stress Degradation Study of Orlistat by UV Spectrophotometry Method. Journal of Young Pharmacists, 12(2), 124-127.

- Schneider, A., & Wessjohann, L. A. (2010). Comparison of impurity profiles of Lipiblock® vs. orlistat using HPLC and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 767-772.

- Google Patents. (n.d.). A method for measuring degraded impurities in orlistat capsules. Google Patents.

- BOC Sciences. (n.d.). Orlistat and Impurities. BOC Sciences.

- ARC Journals. (n.d.). Quantification of Orlistat by a Validated, Simple and Sensitive High Performance Thin Layer Chromatographic-Densitometric Assay Method. ARC Journals.

- Pharmaffiliates. (n.d.). Orlistat-impurities. Pharmaffiliates.

- Chromatography Today. (2026, February 20). Validated RP-HPLC method for orlistat analysis delivers high precision, pharma testing sustainability. Chromatography Today.

- Impactfactor. (2023, September 25). Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat in Biologic. Impactfactor.

- BenchChem. (2025). Application Note: A Validated RP-HPLC Method for the Quantification of Orlistat in Pharmaceutical Formulations. BenchChem.

- ResearchGate. (n.d.). Summary of impurities (%) in Xenical and generic orlistat products. ResearchGate.

- PubMed. (2007). HPLC analysis of orlistat and its application to drug quality control studies. PubMed.

-

Al-Marzouqi, A. H., Shehadi, I., & Hamad, M. (2015). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. Drug design, development and therapy, 9, 3233–3241. [Link]

- Journal of Applied Pharmaceutical Science. (2024). Development and validation of a new LC-MS/MS method for determination of orlistat in biological matrices using experimental design. Journal of Applied Pharmaceutical Science.

- MDPI. (2020). Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. MDPI.

- ResearchGate. (2025). The Application of Quantitative H-NMR for the Determination of Orlistat in Tablets. ResearchGate.

- Chemicea Pharmaceuticals. (n.d.). Orlistat Dimer Impurity. Chemicea Pharmaceuticals.

- Google Patents. (n.d.). Orlistat pharmaceutical formulations. Google Patents.

- MDPI. (2017). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. MDPI.

- ResearchGate. (2025). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. ResearchGate.

- ACS Publications. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Publications.

- Suter, P. M., et al. (2005). Effect of orlistat on postprandial lipemia, NMR lipoprotein subclass profiles and particle size.

- PubMed. (2017). The Application of Quantitative ¹H-NMR for the Determination of Orlistat in Tablets. PubMed.

- Semantic Scholar. (n.d.). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. Semantic Scholar.

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. ema.europa.eu [ema.europa.eu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. WO2009039157A2 - Orlistat pharmaceutical formulations - Google Patents [patents.google.com]

- 8. Development and Validation of an HPLC Method for Quantitative Det...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. CN105738506A - A method for measuring degraded impurities in orlistat capsules - Google Patents [patents.google.com]

- 12. The Application of Quantitative ¹H-NMR for the Determination of Orlistat in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of the Orlistat Dimer Impurity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic data pertaining to a significant process-related impurity in the synthesis of Orlistat: the Orlistat Dimer Impurity. As stringent regulatory standards demand comprehensive characterization of all impurities in active pharmaceutical ingredients (APIs), a thorough understanding of their structure and spectral properties is paramount for quality control and drug safety. This document synthesizes available information and expert analysis to offer a robust framework for the identification and characterization of this specific dimeric impurity.

Introduction: The Imperative of Impurity Profiling in Orlistat

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely used therapeutic agent for the management of obesity.[] Its mechanism of action involves the formation of a covalent bond with the active serine site of these enzymes, thereby preventing the hydrolysis of dietary triglycerides.[] The synthesis and storage of Orlistat can, however, lead to the formation of various related substances and degradation products.[2][3] Regulatory bodies such as the FDA and EMA mandate the identification and quantification of impurities to ensure the safety and efficacy of the final drug product.[4]

The Orlistat Dimer Impurity is a notable process-related impurity that requires careful monitoring. Its formation is indicative of specific reaction conditions and can impact the overall purity profile of the API. This guide focuses on the structural elucidation of this dimer using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing a foundational understanding for its analytical control.

Unveiling the Structure: The Orlistat Dimer

The Orlistat Dimer Impurity is understood to be formed through the esterification of one molecule of Orlistat with the primary degradation product of another Orlistat molecule—its hydrolyzed, open-ring form. This reaction creates a larger, dimeric structure.

Based on available supplier information, the key identifiers for the Orlistat Dimer Impurity are:

-

Molecular Formula: C₅₇H₁₀₆N₂O₉[5]

-

Molecular Weight: 963.48 g/mol [5]

-

Chemical Name: O⁵-(N-Formyl-L-leucyl)-(2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoyl-L-leucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester[6]

The proposed structure, derived from this chemical name, is depicted below.

Mass Spectrometric Analysis

Mass spectrometry is a critical tool for the identification and structural elucidation of impurities. For the Orlistat Dimer Impurity, Electrospray Ionization (ESI) in the positive ion mode is the preferred technique.

Expected Mass Spectral Data

The following table summarizes the expected key ions for the Orlistat Dimer Impurity in high-resolution mass spectrometry.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 964.79 | Protonated molecule |

| [M+Na]⁺ | 986.77 | Sodiated adduct |

| [M+K]⁺ | 1002.75 | Potassiated adduct |

Proposed ESI-MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The fragmentation of the Orlistat Dimer Impurity is anticipated to occur at the labile ester bonds.

The primary fragmentation event is expected to be the cleavage of the ester bond linking the two monomeric units. This would result in ions corresponding to the protonated Orlistat molecule (m/z 496.4) and the protonated open-ring form (m/z 514.4), or a dehydrated form of the open-ring moiety (m/z 496.4). Further fragmentation of these primary ions would follow the known fragmentation patterns of Orlistat, including the loss of the N-formyl-L-leucine group to yield a fragment at m/z 337.3.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides definitive structural information, including the connectivity of atoms and stereochemistry. Due to the lack of publicly available experimental spectra for the Orlistat Dimer Impurity, the following are predicted key ¹H and ¹³C NMR signals based on the known spectra of Orlistat and its derivatives.[8][9]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of the dimer is expected to be complex due to the large number of similar protons in the long alkyl chains. However, some key diagnostic signals can be predicted.

| Predicted δ (ppm) | Multiplicity | Assignment | Rationale |

| ~8.0-8.2 | d | 2 x -NHCHO | Two formyl protons, likely appearing as doublets due to coupling with the adjacent NH proton. |

| ~7.0-7.5 | d | 2 x -NHCHO | Two amide protons, coupled to the formyl protons. |

| ~4.9-5.2 | m | 2 x -CH-O-C=O | Protons on the carbons bearing the ester groups of the N-formyl-L-leucine moieties. |

| ~4.0-4.3 | m | -CH-O- (Dimer Linkage) | The proton on the carbon of the open-ring moiety that is part of the new ester linkage. This signal would be shifted downfield compared to the corresponding proton in the open-ring monomer. |

| ~3.5-3.8 | m | -CH-OH | The proton on the carbon bearing the free hydroxyl group in the open-ring moiety. |

| 0.8-1.0 | t | 4 x -CH₃ | Terminal methyl groups of the four long alkyl chains. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum would also be complex, but key carbonyl and carbinol signals would be diagnostic.

| Predicted δ (ppm) | Assignment | Rationale |

| ~170-175 | 4 x -C=O | Carbonyl carbons of the ester and amide groups. |

| ~160-165 | 2 x -NHCHO | Carbonyl carbons of the formyl groups. |

| ~80-85 | -C=O (β-lactone) | The carbonyl carbon of the intact β-lactone ring in the Orlistat moiety. |

| ~70-75 | 2 x -CH-O-C=O | Carbons bearing the ester groups of the N-formyl-L-leucine moieties. |

| ~70-75 | -CH-O- (Dimer Linkage) | The carbon of the open-ring moiety involved in the dimer ester linkage. |

| ~65-70 | -CH-OH | The carbon bearing the free hydroxyl group in the open-ring moiety. |

Experimental Protocols

The following protocols outline a general approach for the detection and characterization of the Orlistat Dimer Impurity.

Sample Preparation for Forced Degradation

Forced degradation studies are instrumental in generating impurities for characterization.

-

Acidic Hydrolysis: Dissolve Orlistat in a suitable organic solvent (e.g., acetonitrile) and add an equal volume of 0.1 N HCl. Reflux the solution at 80°C for 2-4 hours.

-

Basic Hydrolysis: Dissolve Orlistat in a suitable organic solvent and add an equal volume of 0.1 N NaOH. Reflux the solution at 80°C for 1-2 hours.

-

Neutral Hydrolysis: Dissolve Orlistat in a 1:1 mixture of a suitable organic solvent and water. Reflux at 80°C for 8-12 hours.

-

Sample Analysis: Neutralize the acidic and basic solutions and dilute all samples with the mobile phase to an appropriate concentration for LC-MS analysis.

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. ema.europa.eu [ema.europa.eu]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Orlistat Dimer Impurity | CAS No- 881900-54-5 | NA [chemicea.com]

- 7. impactfactor.org [impactfactor.org]

- 8. researchgate.net [researchgate.net]

- 9. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: UPLC Separation of Orlistat and its Dimer Impurity

Method Development, Validation Protocols, and Degradation Mechanics

Abstract

This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) protocol for the separation of Orlistat (Tetrahydrolipstatin) from its critical dimer impurity. Orlistat, a potent pancreatic lipase inhibitor, contains a labile

Introduction & Chemical Context

The Molecule and the Instability

Orlistat is a semi-synthetic derivative of lipstatin. Its pharmacological activity relies on a strained

-

Hydrolysis: Moisture causes ring-opening, leading to the "open-ring" acid impurity (less lipophilic).

-

Dimerization: Under thermal stress or concentrated storage, the hydroxyl group of one Orlistat molecule attacks the

-lactone carbonyl of another. This nucleophilic attack results in a Dimer (CAS 881900-54-5), an ester-linked conjugate.

The Analytical Challenge

-

Detection: Orlistat lacks a strong chromophore, requiring detection at 205–210 nm . At this wavelength, solvent cut-off effects can cause baseline drift.

-

Hydrophobicity: The dimer is extremely lipophilic (LogP > 8). Traditional isocratic HPLC methods often result in excessive retention times (>40 min) and broad, undetectable peaks for the dimer.

-

Carryover: The dimer tends to adsorb to injector loops and column frits, requiring aggressive needle wash solvents.

Method Development Strategy

The following diagram outlines the decision matrix used to design this protocol, ensuring scientific integrity and reproducibility.

Figure 1: Method Development Decision Matrix. Highlighting the causality between molecular properties and chromatographic choices.

Detailed Experimental Protocol

Chemicals and Reagents[1]

-

Orlistat Reference Standard: >99.0% purity.[1]

-

Orlistat Dimer Standard: (Self-condensation product), often generated via heat stress if commercial standard is unavailable.

-

Acetonitrile (ACN): LC-MS Grade (Critical for low UV noise).

-

Water: Milli-Q (18.2 M

). -

Phosphoric Acid (85%): HPLC Grade. (Trifluoroacetic acid is an alternative but may suppress MS signal if coupling is required).

Instrumentation

-

System: UPLC/UHPLC system (e.g., Waters ACQUITY or Agilent 1290 Infinity II).

-

Detector: PDA/UV set to 210 nm .

-

Column: ACQUITY UPLC BEH C18, 1.7

m, 2.1 x 100 mm (or equivalent high-strength silica C18).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses ionization of free acids; maintains pH < 3.0 to stabilize lactone. |

| Mobile Phase B | Acetonitrile | High elution strength needed for dimer. |

| Flow Rate | 0.4 mL/min | Optimal Van Deemter velocity for 1.7 |

| Column Temp | 35°C | Improves mass transfer for large molecules; reduces backpressure. |

| Injection Vol | 2.0 | Low volume prevents solvent effects (peak splitting). |

| Needle Wash | ACN:IPA (50:50) | Critical: Removes lipophilic dimer carryover from the needle. |

Gradient Table

Note: A steep ramp is required at the end to elute the dimer.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Event |

| 0.00 | 25 | 75 | Initial | Equilibrate |

| 2.00 | 25 | 75 | 6 | Isocratic hold for Orlistat |

| 8.00 | 5 | 95 | 6 | Ramp to elute Dimer |

| 10.00 | 5 | 95 | 6 | Wash Step |

| 10.10 | 25 | 75 | 1 | Return to Initial |

| 12.00 | 25 | 75 | 1 | Re-equilibration |

Sample Preparation & Degradation Pathway

Standard Preparation

-

Stock Solution: Dissolve 25 mg Orlistat in 25 mL Acetonitrile (1.0 mg/mL).

-

Working Standard: Dilute Stock to 0.5 mg/mL using Acetonitrile.

-

Note: Do not use water in the diluent to prevent hydrolysis during autosampler storage.

-

Forced Degradation (Dimer Generation)

To validate the method's specificity for the dimer, perform the following:

-

Take 5 mL of Stock Solution.

-

Heat at 70°C for 2 hours in a sealed vial.

-

This induces self-condensation, generating the dimer (approx. RRT 1.8 - 2.2) and open-ring degradants (approx. RRT 0.4).

Degradation Pathway Diagram

Figure 2: Degradation Pathway. Illustrating the divergence between hydrolytic (polar) and thermal (lipophilic dimer) degradation.

System Suitability & Results[2][3][4][5][6]

Acceptance Criteria (Self-Validating Metrics)

To ensure the data is trustworthy, the system must pass these checks before sample analysis:

-

Resolution (

): > 2.0 between Orlistat Main Peak and any adjacent impurity. -

Tailing Factor (

): NMT 1.5 for Orlistat (Orlistat often tails due to silanol interactions; low pH helps). -

Precision: %RSD < 2.0% for 5 replicate injections of the standard.

-

Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) solution.

Expected Elution Profile

-

Open Ring Acid: ~1.5 min (Weak retention).

-

Orlistat: ~3.5 min (Main peak).

-

Dimer: ~8.5 min (Elutes during the high organic ramp).

Technical Insight: If the dimer peak is broad or split, increase the column temperature to 40°C or switch to a C8 column (less retentive), though C18 provides better selectivity for the complex isomer mixture of Orlistat.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Ghost Peaks | Dimer carryover from previous run. | Switch needle wash to 100% IPA or ACN:IPA:Cyclohexane (40:40:20). |

| Baseline Drift | UV absorption of ACN at 210 nm. | Use "Gradient Grade" or "Super Gradient" ACN. Ensure Reference Wavelength is OFF. |

| Peak Broadening | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase strength (75% ACN is acceptable). |

| Missing Dimer | Gradient too shallow / Run too short. | The dimer is very "sticky." Ensure the gradient goes to at least 95% Organic and holds for 2 mins. |

References

-

United States Pharmacopeia (USP). Orlistat Monograph: Organic Impurities. USP-NF.[] (Standard authoritative source for impurity limits).

-

Mohammadi, A., et al. (2006). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules.[3][4] Journal of Chromatography A. (Establishes the baseline for stability-indicating methods).

-

National Center for Biotechnology Information. PubChem Compound Summary for Orlistat. (Chemical structure and physical property verification).

-

Waters Corporation. Method Development of Orlistat Forced Degradation Sample using MaxPeak Premier Columns. (Modern UPLC application data).

Sources

Application Note: A Stability-Indicating RP-HPLC Assay for the Determination of Orlistat and its Dimeric Impurity

Abstract

This application note presents a comprehensive, detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The primary objective is to accurately quantify Orlistat while simultaneously separating it from its dimeric impurity and other potential degradation products. Orlistat, a potent inhibitor of gastric and pancreatic lipases, is susceptible to degradation, making the monitoring of impurities critical for ensuring its quality, safety, and efficacy.[1][][3] This method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q2(R1) for analytical procedure validation.[4][5] The protocol details forced degradation studies, chromatographic method optimization, and a full validation regimen, providing researchers and drug development professionals with a robust framework for quality control and stability assessment of Orlistat.

Introduction: The Rationale for a Stability-Indicating Method

Orlistat, chemically known as (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl N-formyl-L-leucinate, is a widely used therapeutic agent for the management of obesity.[1] It functions by reversibly inhibiting gastrointestinal lipases, thereby reducing the absorption of dietary fats.[3] The chemical structure of Orlistat, which includes a labile β-lactone ring, makes it susceptible to degradation under various environmental conditions, primarily through hydrolysis.[6][7]

Among the potential impurities, the Orlistat dimer is of particular interest as it can arise during synthesis or as a degradation product.[3] The presence of this and other impurities can impact the drug's therapeutic efficacy and safety profile. Therefore, regulatory bodies mandate the use of stability-indicating assay methods (SIAM) that can distinguish the active pharmaceutical ingredient (API) from any degradation products, impurities, or excipients.[8]

This guide provides the scientific basis and a step-by-step protocol for developing an RP-HPLC method that is specific, accurate, and precise for the analysis of Orlistat and its dimer.

Foundational Strategy: Method Development & Validation Workflow

The development of a robust SIAM involves a multi-stage process designed to ensure the final method is suitable for its intended purpose. The strategy hinges on three core pillars:

-

Forced Degradation (Stress Testing): Intentionally subjecting Orlistat to harsh chemical and physical conditions to generate a comprehensive profile of its degradation products. This is essential to prove the method's specificity.[4][9]

-

Chromatographic Method Development: Systematically optimizing HPLC parameters to achieve adequate separation (resolution) between Orlistat, its dimer, and all other generated degradants.

-

Method Validation: Rigorously testing the optimized method against predefined criteria as outlined in the ICH Q2(R1) guideline to demonstrate its reliability and accuracy.[5][10][11]

Figure 1: Workflow for Stability-Indicating Assay Development.

Protocol I: Forced Degradation Studies

Objective: To generate relevant degradation products of Orlistat to challenge the specificity of the analytical method. The goal is to achieve 5-20% degradation of the API, as this is sufficient to detect and resolve impurities without being excessive.[4][12]

Materials:

-

Orlistat API

-

Methanol (HPLC Grade)

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Hydroxide (NaOH), 0.1 N

-

Hydrogen Peroxide (H₂O₂), 3%

-

Purified Water (HPLC Grade)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Orlistat at a concentration of 1.0 mg/mL in methanol.[6]

-

Execution of Stress Conditions: For each condition below, transfer 5 mL of the stock solution into a separate flask. After the specified stress period, cool the solution to room temperature, neutralize if necessary (for acid and base hydrolysis), and dilute with mobile phase to a final theoretical concentration of 0.2 mg/mL for HPLC analysis.[6]

-

Acid Hydrolysis: Add 5 mL of 0.1 N HCl. Reflux the mixture at 80°C for 8 hours.[13] Before dilution, neutralize with an equivalent amount of 0.1 N NaOH.

-

Alkaline Hydrolysis: Add 5 mL of 0.1 N NaOH. Reflux at 80°C for 8 hours.[13] Before dilution, neutralize with an equivalent amount of 0.1 N HCl.

-

Oxidative Degradation: Add 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[6][13]

-

Thermal Degradation: Transfer the stock solution to a flask and keep it in an oven at 80°C for 24 hours.[12]

-

Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark to assess the contribution of thermal degradation.

-

Figure 2: Protocol for subjecting Orlistat to forced degradation.

Protocol II: The Stability-Indicating HPLC Method

Rationale: A C18 column is chosen due to its versatility and effectiveness in retaining and separating lipophilic molecules like Orlistat.[1][6] A gradient elution is employed to ensure adequate separation of early-eluting polar degradants from the highly retained Orlistat and its non-polar impurities like the dimer.[14][15] The mobile phase contains a small amount of acid to sharpen the peaks and maintain consistent analyte ionization. The detection wavelength of 215 nm provides good sensitivity for Orlistat and its related substances.[13]

Instrumentation & Conditions:

| Parameter | Specification |

| Instrument | HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 25.0 | |

| 25.1 | |

| 30.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Run Time | 30 minutes |

Procedure:

-

System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Standard Preparation: Prepare a standard solution of Orlistat at 0.2 mg/mL in the mobile phase. If a reference standard for Orlistat Dimer is available, prepare a mixed standard solution to determine its retention time.

-

Sample Preparation: Dilute the stressed samples from Protocol I to a final concentration of 0.2 mg/mL using the mobile phase.

-

System Suitability Test (SST): Inject the standard solution five times. The system is deemed ready if it meets the criteria in Table 1. The resolution should be calculated between the Orlistat peak and the closest eluting impurity peak (e.g., the dimer).

Protocol III: Method Validation (ICH Q2(R1))

Objective: To formally document that the analytical method is accurate, precise, and reliable for its intended application.[10][11]

Validation Parameters & Acceptance Criteria:

| Parameter | Protocol Summary | Acceptance Criteria |

| Specificity | Analyze blank, placebo, Orlistat standard, and all forced degradation samples. Use a PDA detector to assess peak purity of Orlistat in stressed samples. | No interference at the retention time of Orlistat. The Orlistat peak should be spectrally pure and well-resolved (Resolution > 2.0) from the dimer and other degradants. |

| Linearity | Analyze at least five concentrations over the range of 50% to 150% of the nominal concentration (e.g., 0.1 to 0.3 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |

| Range | Confirmed by the linearity, accuracy, and precision data. | 80% - 120% of the nominal concentration. |

| Accuracy | Perform recovery studies by spiking a placebo with Orlistat at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |

| Precision | Repeatability: Analyze six replicate samples at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the linearity curve. | S/N for LOD ≈ 3:1. S/N for LOQ ≈ 10:1. The LOQ should be precise and accurate. |

| Robustness | Deliberately vary method parameters: Flow rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase A pH (±0.2). | System suitability parameters should remain within limits. The %RSD of results should be ≤ 2.0%. |

Expected Results and Data Interpretation

Upon successful execution of these protocols, the developed HPLC method will demonstrate the ability to baseline-separate the Orlistat peak from all process impurities and degradation products, including the Orlistat Dimer.

Hypothetical Forced Degradation Data:

| Stress Condition | % Degradation of Orlistat | % Area of Dimer Peak | Observations |

| Acid Hydrolysis | 15.2% | Not Detected | Several polar degradant peaks observed. |

| Alkaline Hydrolysis | 18.5% | 1.2% | Significant degradation, dimer formation observed. |

| Oxidation | 8.1% | Not Detected | Minor degradation products formed. |

| Thermal | 5.5% | 2.5% | Dimer formation is a key thermal degradation pathway. |

| Photolytic | < 2.0% | Not Detected | Orlistat is relatively stable to light. |

The validation results should meet all predefined acceptance criteria outlined in Table 1. The specificity data from the forced degradation studies will confirm that no co-elution occurs, thereby proving the method is "stability-indicating." This validated method can then be confidently deployed for routine quality control testing, stability studies, and impurity profiling of Orlistat drug substance and product.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]

-

ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ICH, Quality Guidelines, International Council for Harmonisation. [Link]

-

ResearchGate, Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities. [Link]

-

Bentham Science, Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities. [Link]

-

FDA, Q2(R1) Validation of Analytical Procedures: Text and Methodology, U.S. Food and Drug Administration, 2005. [Link]

-

Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]

-

BioPharm International, Forced Degradation Studies: Regulatory Considerations and Implementation, 2020. [Link]

-

BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing. [Link]

-

ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation, 1994/1996 (Incorporated 2005). [Link]

-

Journal of Pharmaceutical and Biomedical Analysis, Development of forced degradation and stability indicating studies of drugs—A review, 2013. [Link]

-

Waters Corporation, Method Development of Orlistat Forced Degradation Sample using MaxPeak™ Premier Columns and QDa™ Mass Detection. [Link]

-

ResearchGate, Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

-

CORE, A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. [Link]

-

ResearchGate, RP HPLC Method Development and Validation for Estimation of Orlistat in Pharmaceutical Dosage Forms. [Link]

-

ARC Journals, Quantification of Orlistat by a Validated, Simple and Sensitive High Performance Thin Layer Chromatographic-Densitometric Assay Method. [Link]

-

Journal of Pharmaceutical Research, Spectrophotometric Determination Of Orlistat In Pharmaceutical Formulation And Some Body Fluid By Folin's Reagent. [Link]

-

Association of Pharmacy Professionals, STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC. [Link]

-

Pharmacophore, METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ORLISTAT BULK DRUG USING HYDROXYLAMINE SOLUTION BY VISIBLE SPECTROSCOPY. [Link]

-

Semantic Scholar, STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC. [Link]

- Google Patents, A method for measuring degraded impurities in orlist

-

PMC, Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. [Link]

- Google Patents, Orlistat pharmaceutical formul

-

PubMed, A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. [Link]

-

ResearchGate, Chemical structure of orlistat. [Link]

-

European Medicines Agency, Xenical, INN-Orlistat. [Link]

-

Indiana University, MECHANISM OF ORLISTAT HYDROLYSIS BY FATTY ACID SYNTHASE THIOESTERASE. [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. WO2009039157A2 - Orlistat pharmaceutical formulations - Google Patents [patents.google.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharmaspec.com [biopharmaspec.com]

- 10. fda.gov [fda.gov]

- 11. database.ich.org [database.ich.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. appconnect.in [appconnect.in]

- 14. researchgate.net [researchgate.net]

- 15. benthamdirect.com [benthamdirect.com]

Application Note & Protocol: A Robust, Stability-Indicating HPLC Method for the Analysis of Orlistat and its Impurities

Abstract

This application note details a comprehensive, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of impurities in Orlistat bulk drug and pharmaceutical dosage forms. Orlistat, a potent inhibitor of gastric and pancreatic lipases, is susceptible to degradation, forming various impurities that can compromise its efficacy and safety.[][2] This protocol is designed for researchers, scientists, and drug development professionals, providing a step-by-step guide for method development, validation, and routine analysis, ensuring compliance with international regulatory standards. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its specificity, accuracy, precision, linearity, and robustness.[3][4]

Introduction: The Criticality of Impurity Profiling for Orlistat

Orlistat is a widely used therapeutic agent for the management of obesity.[5] Its mechanism of action involves the inhibition of lipases, thereby reducing the absorption of dietary fats.[] The chemical structure of Orlistat, however, contains a labile β-lactone ring and an N-formylleucine side chain, making it prone to degradation under various conditions such as acidic, basic, and neutral hydrolysis, as well as thermal and photolytic stress.[2]

The impurities in a drug substance can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[][6] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, a robust analytical method capable of separating and quantifying these impurities is paramount for ensuring the quality, safety, and stability of Orlistat formulations. This application note provides a reliable HPLC method to achieve this critical quality control objective.

Understanding Orlistat Impurities

A thorough understanding of potential impurities is the foundation of a robust analytical method. Orlistat impurities can be broadly categorized as:

-

Process-Related Impurities: These are substances that are formed during the synthesis of Orlistat. They can include unreacted starting materials, intermediates, and by-products.[]

-

Degradation Products: These arise from the chemical breakdown of Orlistat. Common degradation pathways include hydrolysis of the β-lactone ring and cleavage of the N-formylleucine side chain.[2][7]

-

Stereoisomers: The manufacturing process may result in the formation of diastereomers or other stereoisomers of Orlistat.[8]

Several specific impurities have been identified, including Orlistat Related Compound A, B, D, and E, as well as open-ring isomers.[5][6][9][10]

Experimental Workflow and Logic

The development of this analytical method follows a systematic approach to ensure the final protocol is both reliable and practical for routine use.

Caption: A logical workflow for the development and validation of an analytical method for Orlistat impurities.

Detailed Analytical Protocol

This protocol outlines a gradient reversed-phase HPLC method with UV detection, which has been shown to effectively separate Orlistat from its key impurities.[3][4]

Materials and Reagents

-

Orlistat Reference Standard (RS) and Impurity Reference Standards (commercially available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade, filtered and degassed)

-

Orlistat drug substance or finished product for analysis

Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC system with a gradient pump, autosampler, column oven, and UV detector. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent) |

| Mobile Phase A | 0.1% Orthophosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 205 nm |

| Injection Volume | 20 µL |

| Run Time | 30 minutes |

Rationale for Parameter Selection:

-

C18 Column: Provides excellent separation for lipophilic compounds like Orlistat and its impurities.[2]

-

Gradient Elution: Necessary to resolve a complex mixture of impurities with varying polarities in a reasonable timeframe.[3]

-

Acidified Mobile Phase: Improves peak shape and resolution by suppressing the ionization of acidic analytes.

-

UV Detection at 205 nm: Offers good sensitivity for Orlistat and its related substances.[8][11]

Preparation of Solutions

4.3.1. Standard Stock Solution (for Impurities)

-

Accurately weigh about 10 mg of each Orlistat impurity reference standard into separate 100 mL volumetric flasks.

-

Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

This yields individual stock solutions of approximately 100 µg/mL.

4.3.2. Spiked Standard Solution (for System Suitability and Specificity)

-

Accurately weigh about 50 mg of Orlistat Reference Standard into a 100 mL volumetric flask.

-

Add a known volume of each impurity stock solution to achieve a final concentration of approximately 0.1% of the Orlistat concentration.

-

Dissolve in and dilute to volume with the diluent.

4.3.3. Sample Preparation (from Capsules)

-

Weigh and finely powder the contents of not fewer than 20 Orlistat capsules.

-

Accurately weigh a portion of the powder equivalent to about 50 mg of Orlistat into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter a portion of the solution through a 0.45 µm PVDF syringe filter before injection.[12]

Method Validation Protocol

The developed method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[3][13][14]

Caption: Key parameters for the validation of the analytical method as per ICH guidelines.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the Orlistat drug substance.[2][3][4]

-

Acid Hydrolysis: Reflux 1 mL of a 1 mg/mL Orlistat stock solution with 1 mL of 0.1 N HCl at 80°C for 8 hours.[2]

-

Base Hydrolysis: Reflux 1 mL of the stock solution with 1 mL of 0.1 N NaOH at 80°C for 8 hours.[2]

-

Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration.

The stressed samples are then diluted to an appropriate concentration and analyzed. The method is considered specific if the degradation products are well-resolved from the main Orlistat peak and from each other.

Linearity

Prepare a series of at least five concentrations of each impurity ranging from the limit of quantification (LOQ) to 150% of the specification limit. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

Accuracy (% Recovery)

Accuracy is determined by spiking a placebo with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of each impurity is then calculated.

Table 1: Example Accuracy Data

| Impurity | Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| Impurity A | 50% | 0.25 | 0.245 | 98.0 |

| 100% | 0.50 | 0.505 | 101.0 | |

| 150% | 0.75 | 0.740 | 98.7 | |

| Impurity B | 50% | 0.25 | 0.255 | 102.0 |

| 100% | 0.50 | 0.495 | 99.0 | |

| 150% | 0.75 | 0.760 | 101.3 |

Precision

-

Repeatability (Intra-day Precision): Analyze six replicate samples of a spiked solution at 100% of the specification limit on the same day. The relative standard deviation (RSD) should be ≤ 5.0%.

-

Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be evaluated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N = 3 and LOQ is S/N = 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results. Parameters to be varied include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

The system suitability parameters should remain within acceptable limits for the method to be considered robust.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Orlistat) | ≤ 2.0 |

| Theoretical Plates (Orlistat) | ≥ 2000 |

| Resolution (between critical pairs) | ≥ 1.5 |

| %RSD of replicate injections | ≤ 2.0% |

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the separation and quantification of impurities in Orlistat. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. By implementing this method, pharmaceutical manufacturers and researchers can confidently monitor the quality and stability of Orlistat, ultimately ensuring the safety and efficacy of the final drug product.

References

- Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities. Bentham Science Publishers.

- Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities.

- Orlist

- Orlistat Stability and Degradation: A Technical Resource for Researchers. Benchchem.

- Orlistat Impurities and Rel

- Xenical, INN-Orlist

- Orlist

- Quantification of ssrr impurity of orlistat in orlistat capsules by normal phase hplc uv detector.

- Orlistat Degradation Product (sodium salt). Cayman Chemical.

- A method for measuring degraded impurities in orlistat capsules.

- RP HPLC Method Development and Validation for Estimation of Orlistat in Pharmaceutical Dosage Forms.

- Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlist

- Method Development of Orlistat Forced Degradation Sample using MaxPeak™ Premier Columns and QDa™ Mass Detection.

- Development and Validation of Derivative Spectroscopic Method for Determination of Orlistat in Bulk and Pharmaceutical Dosage Forms. Global Research Online.

- RP HPLC Method Development and Validation for Estimation of Orlistat in Pharmaceutical Dosage Forms. International Journal of Life Science and Pharma Research.

- Orlist

- Orlistat-impurities.

- Orlist

- A Validated RP-HPLC Method for the Quantification of Orlistat in Pharmaceutical Formul

Sources

- 2. benchchem.com [benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. veeprho.com [veeprho.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. uspnf.com [uspnf.com]

- 10. drugfuture.com [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijlpr.com [ijlpr.com]

Troubleshooting & Optimization

Navigating Peak Shape Challenges for the Orlistat Dimer in HPLC: A Technical Support Guide

Welcome to our dedicated technical support center for resolving complex chromatographic challenges. This guide focuses on a prevalent issue in the analysis of Orlistat: achieving optimal peak shape for its dimeric impurity. Poor peak symmetry for the Orlistat dimer can significantly compromise the accuracy and reliability of quantification in drug development and quality control settings.

This resource is designed for researchers, scientists, and drug development professionals. We will delve into the root causes of peak tailing and provide a series of structured troubleshooting guides and frequently asked questions (FAQs) to empower you to systematically diagnose and resolve these issues in your High-Performance Liquid Chromatography (HPLC) experiments.

The Challenge: Understanding Poor Peak Shape of the Orlistat Dimer

The Orlistat dimer, a process-related impurity, often exhibits significant peak tailing in reversed-phase HPLC. This asymmetry can lead to inaccurate integration and, consequently, erroneous quantification, which is a critical concern in pharmaceutical analysis. The primary culprit behind this chromatographic behavior is often secondary interactions between the analyte and the stationary phase.

Orlistat and its dimer are large, non-polar molecules.[1][2] However, the presence of polar functional groups can lead to undesirable interactions with the silica-based stationary phases commonly used in reversed-phase HPLC. Specifically, residual silanol groups on the silica surface can interact with any basic functionalities on the analyte, causing peak tailing.[3][4][5]

Troubleshooting Guide: A Systematic Approach to Improving Peak Shape

When encountering poor peak shape for the Orlistat dimer, a systematic approach to troubleshooting is essential. The following sections provide a step-by-step guide to identifying and rectifying the issue.

Step 1: Initial System & Method Assessment

Before delving into complex method modifications, it's crucial to rule out common system-level problems that can contribute to poor peak shape for all analytes, not just the Orlistat dimer.

Frequently Asked Questions (FAQs):

-

Q: My Orlistat dimer peak is tailing. What is the first thing I should check?

-

A: Begin by evaluating the overall health of your HPLC system. Check for extra-column volume, which can be caused by using tubing with an unnecessarily large internal diameter or excessive length.[6] Also, ensure all fittings are properly connected to avoid dead volume.[7][8] A simple test is to inject a well-behaved, neutral compound; if it also shows peak tailing, a physical issue with the system is likely.[9]

-

-

Q: Could my column be the problem?

-

A: Absolutely. Column contamination or degradation is a frequent cause of poor peak shape.[7] If the column has been used extensively, consider flushing it with a strong solvent or, if necessary, replacing it.[5][7] A void at the column inlet, which can result from pressure shocks, can also lead to peak distortion.[3][5][10]

-

-

Q: Does the sample solvent matter?

-

A: Yes, a mismatch between the sample solvent and the mobile phase can cause distorted peaks.[7] Ideally, your sample should be dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase composition.[6] Injecting a sample in a much stronger solvent can lead to peak fronting or tailing.

-

Troubleshooting Workflow: Initial Assessment

Caption: Initial troubleshooting workflow for poor peak shape.

Step 2: Mobile Phase Optimization

The mobile phase composition plays a critical role in controlling peak shape. By modifying its properties, you can significantly mitigate undesirable secondary interactions.

Frequently Asked Questions (FAQs):

-

Q: How does the mobile phase pH affect the peak shape of the Orlistat dimer?

-

A: While Orlistat itself does not have a pKa in the typical physiological pH range,[2] the ionization state of residual silanol groups on the silica stationary phase is highly pH-dependent. At a higher pH (typically > 3), silanol groups become deprotonated and carry a negative charge, which can lead to strong electrostatic interactions with any positively charged sites on the analyte, causing peak tailing.[4][5]

-

-

Q: What can I add to the mobile phase to improve peak shape?

-

A: The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is a common and effective strategy.[11] These modifiers work by protonating the residual silanol groups, thereby minimizing their interaction with the analyte.[5] A study on Orlistat analysis demonstrated a significant improvement in peak symmetry after adding 0.01% TFA to the mobile phase.[11]

-

Experimental Protocol: Mobile Phase Modification

-

Baseline Experiment: Run your current HPLC method and record the chromatogram, paying close attention to the tailing factor of the Orlistat dimer peak.

-

Mobile Phase A Preparation: Prepare your aqueous mobile phase (e.g., water or a buffer) and add a small concentration of an acidic modifier. Start with 0.1% formic acid or 0.05% TFA.

-